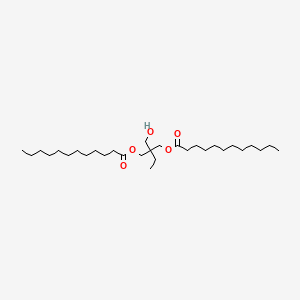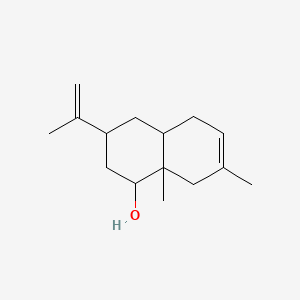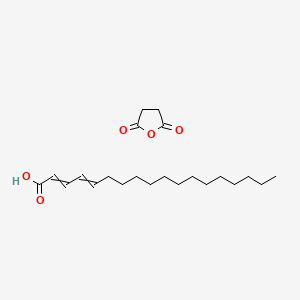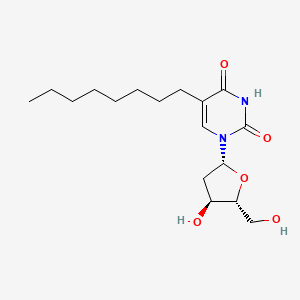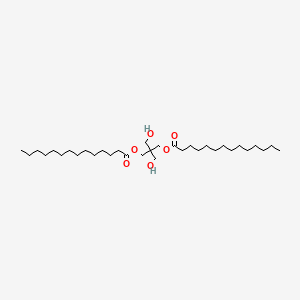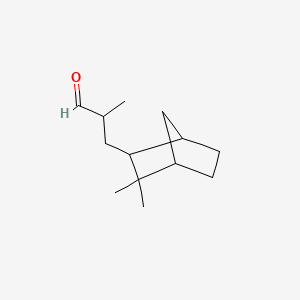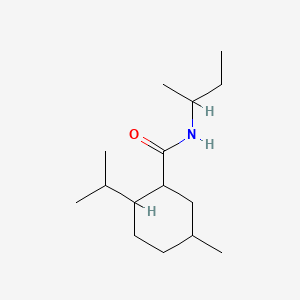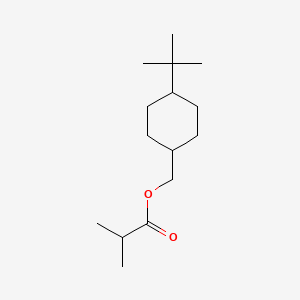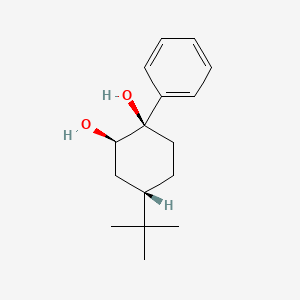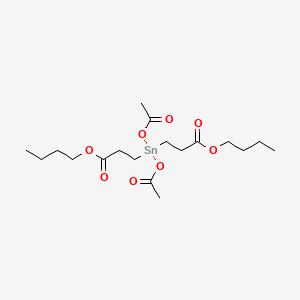
4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo group (-N=N-) which links two aromatic rings, contributing to its stability and color properties.
Preparation Methods
The synthesis of 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid typically involves the diazotization of 3-amino-4-hydroxy-5-methylbenzenesulphonic acid followed by coupling with 2-naphthol. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong acids or bases.
Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for acidic conditions, and sodium hydroxide for alkaline conditions. Major products formed from these reactions include different azo compounds and their derivatives .
Scientific Research Applications
4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid has several scientific research applications:
Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid primarily involves its interaction with light and other chemicals. The azo group (-N=N-) is responsible for the compound’s color properties, as it absorbs light in the visible spectrum. The compound can also form stable complexes with metal ions, which can enhance its color properties and stability.
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid include:
2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid: Known for its use in dyeing and staining applications.
4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamide: Used in similar applications but with different solubility and stability properties.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct color properties and stability, making it highly valuable in various industrial and research applications.
Properties
CAS No. |
85136-63-6 |
|---|---|
Molecular Formula |
C17H14N2O5S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O5S/c1-10-8-12(25(22,23)24)9-14(17(10)21)18-19-16-13-5-3-2-4-11(13)6-7-15(16)20/h2-9,20-21H,1H3,(H,22,23,24) |
InChI Key |
PVPPOERSQVBQMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


